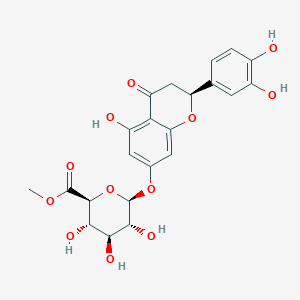

Eriodictyol 7-O-methylglucuronide

CAS No.:

Cat. No.: VC18013097

Molecular Formula: C22H22O12

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22O12 |

|---|---|

| Molecular Weight | 478.4 g/mol |

| IUPAC Name | methyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C22H22O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)32-9-5-12(25)16-13(26)7-14(33-15(16)6-9)8-2-3-10(23)11(24)4-8/h2-6,14,17-20,22-25,27-29H,7H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1 |

| Standard InChI Key | OIGNHVRXJGPBJV-QBUJOIIVSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |

| Canonical SMILES | COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Eriodictyol 7-O-glucuronide (E7G) is a flavanone glycoside characterized by a β-D-glucuronic acid moiety conjugated to the 7-hydroxyl group of eriodictyol. Its molecular formula is , with a calculated molecular weight of 464.4 g/mol . The glucuronide linkage confers enhanced solubility and bioavailability compared to its aglycone counterpart. Key structural features include:

Table 1: Physicochemical Properties of Eriodictyol 7-O-Glucuronide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 464.4 g/mol | |

| Density | 1.758 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 894.7 ± 65.0 °C (Predicted) | |

| Solubility | Highly polar, water-soluble |

The compound’s stability under physiological conditions remains under investigation, though its glucuronide moiety suggests susceptibility to enzymatic hydrolysis by β-glucuronidases .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

E7G is isolated from multiple plant species, including:

-

Chrysanthemum indicum (Asteraceae): Flowers yield E7G as a major metabolite .

-

Cosmos sulphureus (Asteraceae): Reported in petal extracts .

-

Davallia spp. (Davalliaceae): Found in rhizomes of D. trichomanoides and D. mariesii .

Biosynthesis

The compound originates from the flavonoid pathway:

-

Eriodictyol aglycone synthesis: Phenylalanine → cinnamic acid → chalcone → flavanone .

-

Glucuronidation: UDP-glucuronic acid transfers a glucuronyl group to eriodictyol’s 7-OH via UDP-glucuronosyltransferases (UGTs) .

Pharmacological Activities and Mechanisms

Aldose Reductase Inhibition

E7G inhibits rat lens aldose reductase (IC₅₀ = 12.4 μM), a key enzyme in diabetic complications like cataracts . This activity correlates with its 3',4'-dihydroxy groups, which chelate the enzyme’s Zn²⁺ cofactor .

Nrf2/ARE Pathway Activation

In primary astrocytes, E7G (25–100 μM) enhances Nrf2 nuclear translocation, upregulating antioxidant genes (e.g., HO-1, NQO1) . This mechanism mitigates cerebral ischemia-reperfusion injury in rats, reducing infarct volume by 38% .

Table 2: Neuroprotective Effects of E7G in Ischemic Stroke

| Parameter | E7G (100 μM) vs. Control | Model |

|---|---|---|

| Infarct Volume | ↓ 42% | Rat MCAO |

| Neurological Deficit | ↓ 55% | Bederson Scale |

| Astrocyte Viability | ↑ 68% | OGD Model |

Antiallergic Activity

E7G (10–100 μM) downregulates FcεRI expression in KU812F basophils, suppressing histamine release by 47% . Concurrent inhibition of Syk and Lyn kinases reduces MAPK/ERK signaling, attenuating degranulation .

Chemoprotective Effects

Eriodictyol-7-O-glucoside (a structural analog) demonstrates protection against cisplatin-induced nephrotoxicity via Nrf2 activation , suggesting potential parallels for E7G.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume